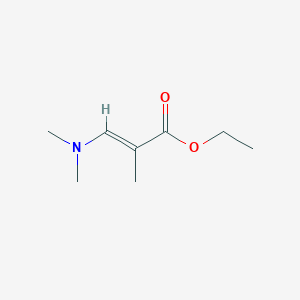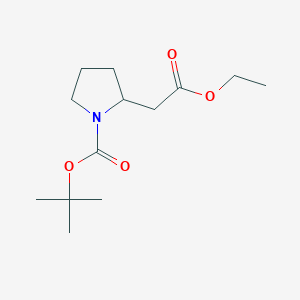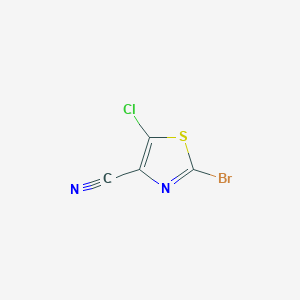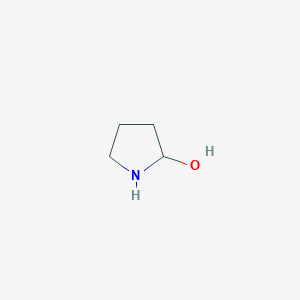
Ethyl (E)-3-(dimethylamino)-2-methylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methylacrylate backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate can be synthesized through several methods. One common approach involves the esterification of 3-(dimethylamino)-2-methylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with diverse properties.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Conducted in the presence of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymers: Various copolymers and homopolymers.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
Scientific Research Applications
Ethyl (E)-3-(dimethylamino)-2-methylacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biomedicine: Employed in the development of drug delivery systems and hydrogels for controlled release.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(dimethylamino)-2-methylacrylate in polymerization involves the formation of radical intermediates that propagate the polymer chain. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting polymers. In biological applications, the compound’s ability to form hydrogels and interact with biological molecules is crucial for its function in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the position of the dimethylamino group.
Methacrylic Acid: Lacks the dimethylamino group, leading to different reactivity and applications.
Uniqueness
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is unique due to its specific structural features that allow for versatile chemical modifications and applications in various fields. Its ability to undergo polymerization and form hydrogels makes it particularly valuable in both industrial and biomedical contexts.
Properties
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVPCYAOBNZAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)



![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)
